

# Finkelstein reaction conditions for 2-(2-Chloroethoxy)ethanol conversion

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## Compound of Interest

Compound Name: 2-(2-Iodoethoxy)ethan-1-ol

CAS No.: 130536-69-5

Cat. No.: B3046791

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## Optimized Finkelstein Conversion of 2-(2-Chloroethoxy)ethanol

### Executive Summary

The conversion of 2-(2-Chloroethoxy)ethanol (Diglycol chlorohydrin) to its iodo-analog, 2-(2-Iodoethoxy)ethanol, is a pivotal transformation in the synthesis of heterobifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and radiopharmaceutical tracers. While the Finkelstein reaction is a textbook transformation, the specific physicochemical properties of oligo-ethylene glycol derivatives—specifically their amphiphilicity and ability to chelate cations—require optimized conditions to suppress side reactions and ensure complete conversion. This guide delineates a robust, scalable protocol for this halogen exchange, emphasizing moisture control and kinetic management.

### Mechanistic Foundation

The Finkelstein reaction operates on a classic

(Substitution Nucleophilic Bimolecular) mechanism.[1][2] However, for 2-(2-Chloroethoxy)ethanol, the pathway is influenced by the "neighboring group" potential of the ether oxygen.

## The Solubility Switch (Thermodynamic Driver)

The reaction relies on Le Chatelier's principle. Sodium Iodide (NaI) is soluble in acetone, whereas Sodium Chloride (NaCl) is not.[2][3]

The precipitation of NaCl drives the equilibrium toward the alkyl iodide.[2][3]

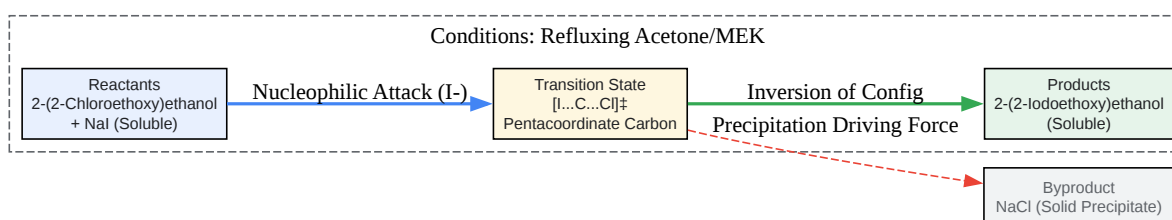
## The Chelation Effect

Unlike simple alkyl halides, the substrate contains an ether oxygen and a terminal hydroxyl group. The ether oxygen can transiently coordinate with the Sodium cation (

), effectively "nakeding" the Iodide anion (

) and increasing its nucleophilicity. However, the terminal hydroxyl group introduces a risk of competing intramolecular cyclization (formation of dioxane derivatives) if the temperature is excessive or if strong bases are present.

## Reaction Pathway Diagram



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Figure 1: Mechanistic pathway of the halogen exchange driven by precipitation.

## Critical Process Parameters (CPP)

Parameter	Recommended Condition	Rationale
Solvent	Acetone (Dry) or 2-Butanone (MEK)	Acetone ( ) is standard. MEK ( ) is preferred for sluggish reactions to increase kinetic energy without decomposing the iodide.
Halide Source	Sodium Iodide (NaI)	Potassium Iodide (KI) is less soluble in acetone than NaI. NaI is mandatory for the acetone route.
Stoichiometry	3.0 - 5.0 Equivalents	A large excess of NaI ensures the reaction pushes to completion, overcoming the reversibility in the solution phase before precipitation occurs.
Moisture	< 0.1% Water	Critical. Water solvates the anion, significantly reducing its nucleophilicity. NaI is hygroscopic and must be dried before use.
Light	Dark / Amber Glass	Alkyl iodides are photosensitive and can liberate free iodine ( ) upon exposure to light, turning the product brown.

## Experimental Protocol

### Reagents & Setup

- Substrate: 2-(2-Chloroethoxy)ethanol (100 g, ~0.59 mol).[4][5]
- Reagent: Sodium Iodide (450 g, ~3.0 mol) - Note: Dry in an oven at 120°C for 4 hours prior to use.
- Solvent: Acetone (2.5 L, HPLC Grade, dried over 3Å molecular sieves).
- Apparatus: 5L 3-neck round bottom flask, mechanical stirrer, reflux condenser with drying tube (CaCl<sub>2</sub>), amber foil wrapping.

## Step-by-Step Methodology

- Solvation: Charge the flask with dry Acetone and the dried Sodium Iodide. Stir vigorously until NaI is fully dissolved. The solution may be slightly yellow.
- Addition: Add 2-(2-Chloroethoxy)ethanol dropwise to the stirring NaI solution at room temperature.
- Reaction: Heat the mixture to a gentle reflux ( ). Maintain reflux in the dark for 16–24 hours.
  - Visual Check: A white precipitate (NaCl) will begin to form within the first hour.
- Monitoring (IPC): Check conversion via GC-MS or TLC (Mobile phase: 50% EtOAc/Hexane). Stain with KMnO<sub>4</sub> (alcohol oxidation).
- Filtration: Cool the mixture to room temperature. Filter off the solid NaCl using a sintered glass funnel. Wash the salt cake with 200 mL of cold acetone to recover trapped product.
- Concentration: Remove the acetone via rotary evaporation at under reduced pressure. Do not overheat, as alkyl iodides are thermally labile.
- Workup:
  - Dissolve the oily residue in Chloroform ( ) or DCM (500 mL).

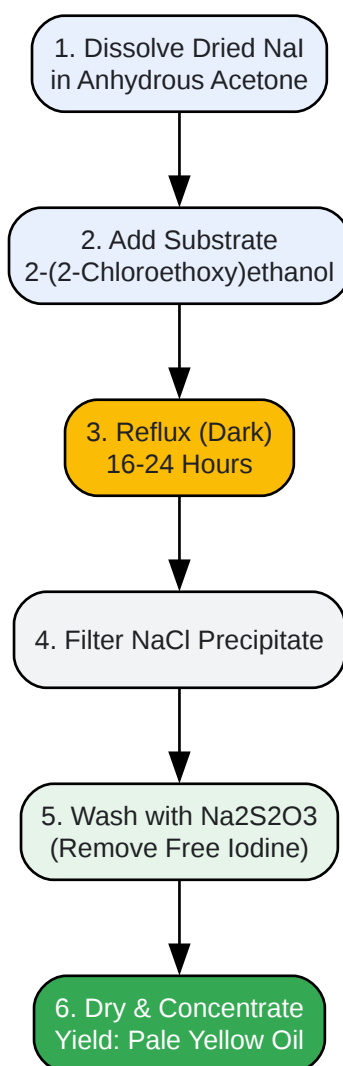
- Iodine Scavenging: Wash the organic layer with 10% Sodium Thiosulfate ( ) or Sodium Bisulfite solution. This removes any free iodine (indicated by the disappearance of brown color).
- Wash with Brine (saturated NaCl).
- Dry over anhydrous Magnesium Sulfate ( ).
- Isolation: Filter and concentrate in vacuo to yield the crude product as a pale yellow oil.

## Purification Strategy

Direct distillation is risky due to decomposition.

- Preferred: If purity is >95% by NMR, use directly.
- High Purity: Flash column chromatography (Silica gel, Gradient 0-5% Methanol in DCM).

## Workflow Diagram



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Figure 2: Operational workflow for the synthesis and purification.

## Process Control & Self-Validation (E-E-A-T)

To ensure the protocol is working without relying on blind faith, use these validation markers:

### NMR Diagnostics ( NMR in )

The success of the reaction is quantitatively determined by the chemical shift of the methylene group adjacent to the halogen. Iodine is less electronegative than Chlorine, leading to a shielding effect (upfield shift).

- Starting Material (

): Triplet at ~3.60 - 3.75 ppm.[5]

- Product (

): Triplet at ~3.20 - 3.25 ppm.

- Validation Logic: Integration of the triplet at 3.2 ppm vs. 3.7 ppm gives the exact conversion ratio. Complete disappearance of the 3.7 ppm signal indicates 100% conversion.

## The Silver Nitrate Test (Qualitative)

- Method: Dissolve a drop of the product in ethanol and add 1 drop of aqueous .
- Result:
  - Alkyl Iodide: Instant formation of a yellow precipitate ( ).
  - Alkyl Chloride: Slow formation of a white precipitate ( ) or no reaction at room temperature.
  - Note: This confirms the presence of the labile iodide but does not quantify purity.

## Safety & Handling

- Alkylating Potential: 2-(2-Iodoethoxy)ethanol is a primary alkyl iodide and a potential alkylating agent. It should be treated as a potential mutagen/carcinogen. Handle in a fume hood with double nitrile gloves.
- Instability: Store at  
  
over copper wire (stabilizer) and protected from light. If the liquid turns dark brown, it indicates decomposition to .

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